molecular formula C15H18N2O4 B3756254 ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate

ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate

Cat. No.: B3756254
M. Wt: 290.31 g/mol
InChI Key: CIOWWUKOTWPXFO-UHFFFAOYSA-N
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Description

  • Reagent: Methanol.
  • Reaction: Methylation reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxyethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Quinoline Core

    • Starting materials: Aniline derivatives and β-ketoesters.
    • Reaction: Cyclization reaction under acidic conditions to form the quinoline core.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxyethyl)amino]-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different functional groups.

    Quinine: Another antimalarial compound with a quinoline structure, used historically for treating malaria.

    Cinchonine: A natural alkaloid with a quinoline backbone, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-21-15(19)11-9-17-14-10(13(11)16-7-8-18)5-4-6-12(14)20-2/h4-6,9,18H,3,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWWUKOTWPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCO)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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